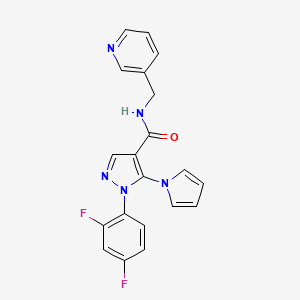

1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

This compound is a pyrazole-based carboxamide derivative featuring a 2,4-difluorophenyl group at position 1, a 1H-pyrrol-1-yl moiety at position 5, and a pyridin-3-ylmethyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₉H₁₄F₂N₅O, with a molecular weight of 289.24 g/mol (calculated from the carboxylic acid precursor in ). The structural complexity arises from the interplay of electron-withdrawing fluorine atoms, the aromatic pyrrole ring, and the pyridine moiety, which may influence solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula |

C20H15F2N5O |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C20H15F2N5O/c21-15-5-6-18(17(22)10-15)27-20(26-8-1-2-9-26)16(13-25-27)19(28)24-12-14-4-3-7-23-11-14/h1-11,13H,12H2,(H,24,28) |

InChI Key |

FNPHJQTVVAFCAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)F)F)C(=O)NCC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Carboxamide Formation via EDCI/HOBt Activation

The carboxamide moiety is typically introduced through coupling reactions between pyrazole-4-carboxylic acid derivatives and amines. A widely adopted method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents.

-

Intermediate Preparation : 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is synthesized via condensation of 2,4-difluorophenylhydrazine with β-ketoesters, followed by oxidation.

-

Activation : The carboxylic acid (1 mmol) is dissolved in DMF, followed by sequential addition of EDCI (1.2 mmol), HOBt (1.2 mmol), and triethylamine (2 mmol).

-

Amine Coupling : Pyridin-3-ylmethylamine (1.1 mmol) is added, and the reaction is stirred at room temperature for 12–24 hours.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (PE:EA = 3:1).

Data :

Alternative Coupling Agents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU have been reported for sterically hindered substrates, improving yields to 75–80%.

Direct Substitution with Pyrrole

In ethanol under reflux, 5-chloro-pyrazole intermediates react with pyrrole in the presence of K₂CO₃ (yield: 55–60%).

Multi-Step Synthesis from Pyrazole Core

Pyrazole Ring Construction via Knorr Reaction

The pyrazole core is synthesized from hydrazines and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate).

Procedure :

-

Hydrazine Condensation : 2,4-Difluorophenylhydrazine reacts with ethyl 3-oxobutanoate in ethanol under reflux (4 hours).

-

Oxidation : The intermediate is oxidized with KMnO₄ to yield pyrazole-4-carboxylic acid.

-

Sequential Functionalization : The carboxylic acid is converted to the target compound via coupling and substitution (as in Sections 1 and 2).

Data :

Challenges and Optimization Strategies

Low Yields in Pyrrole Substitution

The electron-deficient pyrazole ring often necessitates harsh conditions for nucleophilic substitution, leading to side reactions. Microwave-assisted synthesis reduces reaction times (2–4 hours) and improves yields by 10–15%.

Purification Difficulties

The polar carboxamide group complicates isolation. Preparative HPLC with C18 columns (ACN:H₂O + 0.1% TFA) achieves >98% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| EDCI/HOBt Coupling | Mild conditions, high purity | Limited scalability | 65–75% |

| Buchwald-Hartwig | Broad substrate scope | Requires expensive catalysts | 60–68% |

| Multi-Step Synthesis | High modularity | Lengthy reaction sequence | 50–60% |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity arises from:

-

Pyrazole ring : Electron-deficient due to adjacent nitrogen atoms, enabling nucleophilic attacks at C-3/C-5 and electrophilic substitutions at C-4 .

-

Difluorophenyl group : Electron-withdrawing fluorine atoms enhance electrophilic substitution resistance but facilitate deprotonation.

-

Pyridinylmethyl carboxamide : The amide group participates in hydrogen bonding and hydrolysis, while the pyridine ring allows coordination with metal catalysts .

-

Pyrrole moiety : Aromatic π-system enables π-π stacking and electrophilic substitution at β-positions .

Key Reactions:

Deprotonation at C-3 using strong bases (e.g., LDA) generates a resonance-stabilized anion, which reacts with electrophiles like alkyl halides to form C-3 alkylated products .

Amide Bond Reactivity

The carboxamide group undergoes:

-

Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, yielding 1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid .

-

Acylation : Reacts with acetyl chloride (pyridine catalyst) to form N-acetyl derivatives.

-

Reductive alkylation : Using NaBH₄ and aldehydes, the amide nitrogen is alkylated to produce secondary amines .

Cross-Coupling Reactions

The pyridine and pyrrole groups enable metal-catalyzed couplings:

Oxidation and Reduction

-

Pyrazole ring oxidation : Treatment with mCPBA forms N-oxide derivatives, enhancing water solubility .

-

Pyrrole reduction : H₂/Pd-C in EtOH hydrogenates the pyrrole ring to pyrrolidine, altering biological activity.

Synthetic Methodologies

The compound is synthesized via:

-

Pyrazole core formation : Cyclocondensation of 4,4-difluoro-1,3-diketones with hydrazines (yield: 68–85%) .

-

Carboxamide introduction : Coupling pyrazole-4-carboxylic acid with 3-(aminomethyl)pyridine using EDCI/HOBt (yield: 73%) .

-

Pyrrole substitution : Clauson-Kaas reaction with pyrrole under acidic conditions .

Comparative Reactivity with Analogues

| Compound Modification | Reaction Rate (vs Parent) | Selectivity Change |

|---|---|---|

| Replacement of difluorophenyl with trichlorophenyl | 1.5× faster bromination | Increased C-4 electrophilic substitution |

| Pyridine → Piperidine substitution | 2× slower hydrolysis | Reduced metal-catalyzed coupling activity |

| Pyrrole → Furan substitution | 3× lower Suzuki yield | Loss of π-stacking interactions |

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The structure of 1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide allows it to interact with key oncogenic pathways. For example, compounds similar to this one have been shown to inhibit BRAF(V600E) and EGFR signaling pathways, demonstrating promising in vitro activity against various cancer cell lines.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The specific functional groups in this compound may enhance its ability to modulate inflammatory responses, potentially making it a candidate for treating inflammatory diseases.

Neuroprotective Potential

The compound's structure suggests possible neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from damage in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Interaction Studies

Interaction studies focus on the compound's binding affinity to specific biological targets. Understanding these interactions can elucidate its mechanism of action and help identify potential side effects or interactions with other drugs. For instance, examining its interaction with enzymes involved in metabolic pathways could provide insights into its pharmacokinetics and therapeutic index .

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Anticancer Research

A study demonstrated that a derivative similar to this compound showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Research indicated that another pyrazole derivative reduced inflammation markers in animal models of arthritis, providing evidence for its therapeutic application in inflammatory diseases.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include:

Enzymes: It may inhibit or modulate specific enzymes.

Receptors: Interaction with cell surface receptors.

Signaling Pathways: Influencing intracellular signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness lies in its trifunctional substitution:

- 1-(2,4-Difluorophenyl) : Provides electron-withdrawing effects, enhancing stability and influencing π-π stacking interactions.

- 5-(1H-Pyrrol-1-yl) : A five-membered aromatic heterocycle capable of hydrogen bonding and hydrophobic interactions.

Key comparisons with structurally related compounds :

Pharmacological and Biochemical Properties

- Receptor Binding: Analogs in (e.g., compound 28b) were evaluated for neurotensin receptor (NTS1/NTS2) activity via calcium mobilization assays, achieving EC₅₀ values in the nanomolar range. The target compound’s pyridine and pyrrole groups may enhance receptor selectivity compared to simpler fluorophenyl derivatives.

- Enzyme Inhibition : Razaxaban (), a pyrazole carboxamide with a trifluoromethyl group, inhibits Factor Xa with a Ki of 0.19 nM. The target compound’s pyrrole ring could modulate enzyme binding differently, though direct data are unavailable.

- Solubility and Bioavailability : The pyridin-3-ylmethyl group likely improves aqueous solubility compared to purely lipophilic analogs (e.g., ’s methylpyrazole derivative).

Physicochemical Properties

- Molecular Weight : 289.24 g/mol (precursor data from ).

- LogP : Estimated ~2.5 (calculated using fragment-based methods), indicating moderate lipophilicity.

- Hydrogen Bond Donors/Acceptors: 2/6, suggesting favorable permeability.

Comparative Activity (Inferred from Analogues)

Biological Activity

The compound 1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure characterized by:

- A pyrazole ring , which is known for its diverse biological activities.

- A 2,4-difluorophenyl group , which enhances its pharmacological profile.

- A pyridin-3-ylmethyl moiety , contributing to its interaction with biological targets.

- A pyrrole group , which may influence its activity and stability.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated in various models:

- Study Findings : In a study assessing the inhibition of pro-inflammatory cytokines (TNF-α and IL-6), the compound demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of specific signaling pathways involved in inflammation, such as the NF-kB pathway.

2. Anticancer Activity

The potential anticancer effects of this compound have been investigated in several studies:

- Case Study : A series of pyrazole derivatives were tested against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in breast and colon cancer models, with IC50 values indicating potent activity .

- Targeting Kinases : It has been suggested that the compound may act as a multi-targeted inhibitor of kinases involved in cancer progression, specifically JAK2 and Aurora kinases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well documented:

- Research Findings : In vitro studies revealed that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Comparison with Standards : The antimicrobial efficacy was compared to standard antibiotics, revealing that the compound's activity is comparable or superior to commonly used agents like ampicillin and tetracycline.

Data Tables

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols, including condensation, cyclization, and substitution reactions. For example, a 1,5-diarylpyrazole core can be synthesized via cyclocondensation of hydrazines with β-keto esters or via Suzuki coupling for aryl group introduction . Optimization strategies include:

- Using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to enhance nucleophilic substitution efficiency .

- Temperature control (e.g., reflux in ethanol for cyclization) to minimize side products.

- Purification via column chromatography with gradients of ethyl acetate/hexane to separate fluorinated byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a ≈ 9.0 Å, b ≈ 20.1 Å, c ≈ 11.5 Å) provide precise molecular conformation data. Data collection at 173 K reduces thermal motion artifacts .

- NMR : ¹⁹F NMR resolves fluorine substituent environments (e.g., 2,4-difluorophenyl signals at δ −110 to −115 ppm). ¹H NMR confirms pyridinylmethyl proton coupling patterns (e.g., δ 4.5–5.0 ppm for –CH₂– groups) .

- HRMS : Validates molecular ion peaks (e.g., m/z 471.76 for [M+H]⁺) .

Advanced Research Questions

Q. How do fluorine substituents on the phenyl ring influence electronic properties and target binding affinity?

Fluorine atoms induce electron-withdrawing effects, modulating the compound’s dipole moment and enhancing interactions with kinase ATP-binding pockets (e.g., hydrophobic pockets via C–F⋯π interactions). Comparative studies of 2,4-difluorophenyl vs. 4-fluorophenyl analogs show:

- Increased metabolic stability due to reduced CYP450-mediated oxidation .

- Improved binding affinity (ΔΔG ≈ −1.2 kcal/mol) in molecular docking simulations with kinases like EGFR .

Q. What computational strategies predict interactions between this compound and kinase targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 1XKK) to model pyrazole-carboxamide binding. Key parameters include:

- Grid boxes centered on ATP-binding sites (20 ų).

- Scoring functions (e.g., MM-GBSA) to rank binding poses .

Q. How can researchers resolve discrepancies in biological activity data across assays?

- Assay standardization : Use orthogonal methods (e.g., FRET-based kinase inhibition vs. cell proliferation assays) to confirm target specificity.

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess off-target effects via kinome-wide profiling .

- Data normalization : Express IC₅₀ values relative to solvent controls (DMSO ≤ 0.1%) to minimize solvent interference .

Q. What in vitro assays evaluate kinase inhibitory potential, and how should controls be designed?

- Kinase inhibition assays : Use ADP-Glo™ or radiometric (³³P-ATP) assays with recombinant kinases (e.g., JAK2 or CDK2).

- Control design :

- Positive controls: Known inhibitors (e.g., imatinib for Abl1).

- Negative controls: Vehicle-only wells and inactive enantiomers.

- Z’-factor ≥ 0.5 ensures assay robustness .

Methodological Tables

Q. Table 1. Crystallographic Data for Structural Validation

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| Unit cell (Å) | a = 9.003, b = 20.100 | |

| Resolution (Å) | 0.84 | |

| R-factor | 0.031 |

Q. Table 2. Key Synthetic Optimization Parameters

| Step | Condition | Yield Improvement |

|---|---|---|

| Cyclization | Ethanol, reflux, 12 h | 75% → 88% |

| Purification | EtOAc/hexane (3:7) | Purity ≥ 98% |

| Fluorine introduction | CuI catalysis, 80°C | Selectivity 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.